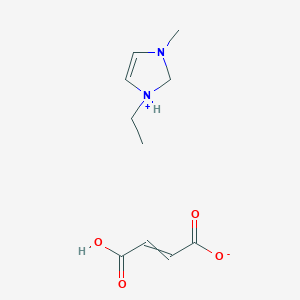
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate typically involves the reaction of 1-ethyl-3-methylimidazole with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the imidazole ring.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products
Scientific Research Applications
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate can be compared with other imidazole derivatives, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Used as an ionic liquid in various applications.
1-Ethyl-3-methylimidazolium iodide: Used in the development of electric double-layer capacitors.
1-Ethyl-3-methylimidazolium dicyanamide: Used in the preparation of dyes and as a monomer in polymer industry .
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
838871-96-8 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H12N2.C4H4O4/c1-3-8-5-4-7(2)6-8;5-3(6)1-2-4(7)8/h4-5H,3,6H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
LUKYRGVFXTWSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CN(C=C1)C.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















